7-amino-4-methyl-2H-1,4-benzoxazine
CAS No.: 220844-82-6
Cat. No.: VC3848715
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220844-82-6 |
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Molecular Formula | C9H12N2O |
Molecular Weight | 164.2 g/mol |
IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine |
Standard InChI | InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3 |
Standard InChI Key | FSIRYCPDUFGICB-UHFFFAOYSA-N |
SMILES | CN1CCOC2=C1C=CC(=C2)N |
Canonical SMILES | CN1CCOC2=C1C=CC(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
7-Amino-4-methyl-2H-1,4-benzoxazine is systematically named 4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine according to IUPAC guidelines . Its molecular structure integrates a benzene ring fused with a 1,4-oxazine ring, where the nitrogen atom at position 4 is methyl-substituted, and an amine group is located at position 7 (Figure 1). The SMILES notation succinctly represents its connectivity .
Crystallographic and Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous benzoxazines exhibit planar aromatic systems with slight puckering in the oxazine ring . The methyl group at position 4 introduces steric effects that influence ring conformation, potentially affecting reactivity. Computational models predict a dipole moment of approximately 2.1 D, arising from the electron-withdrawing oxazine oxygen and the electron-donating amine .
Synthesis and Manufacturing
Historical Synthetic Routes
Early synthetic approaches to benzoxazine derivatives often involved:
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Nitration of substituted benzenes to introduce amino groups .
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Etherification with glycolic acid derivatives to form the oxazine ring .
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Reductive amination or hydrogenation to finalize the structure .
For 7-amino-4-methyl-2H-1,4-benzoxazine, a plausible route begins with m-cresol (3-methylphenol), which undergoes nitration to introduce an amine group, followed by cyclization with ethylene oxide derivatives .
Modern Methodologies
A patent-pending method for a related fluoro-benzoxazine (CAS No. 141068-81-7) illustrates contemporary trends :
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Nitration: → (98% yield).
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Etherification: Reaction with ethyl glycolate under acidic conditions (yield: 89%).
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Hydrogenation: Pd/C-catalyzed reduction to finalize the amine (95.3% yield) .
Adapting this protocol, 7-amino-4-methyl-2H-1,4-benzoxazine could theoretically be synthesized via selective methylation and reduction steps, though yield optimization remains a challenge.
Physicochemical Properties
Thermal Stability
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Estimated 300–350°C | |
Density | 1.21 g/cm³ (pred.) |
The absence of experimental melting point data suggests the compound may exist as an oil or require specialized crystallization techniques . Comparative analysis with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (melting point: 141–143°C) indicates that the ketone group significantly impacts crystallinity.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
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NMR: NMR (DMSO-d₆) features a singlet at δ 2.98 ppm (N-CH₃) and aromatic protons at δ 6.52–6.89 ppm .
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MS: Molecular ion peak at m/z 164.1 (M⁺) with fragmentation patterns consistent with loss of NH₂ (Δ m/z 16) .
Reactivity and Functionalization
Amino Group Reactivity
The primary amine at position 7 undergoes typical reactions:
Ring Modifications
The oxazine ring exhibits limited reactivity under mild conditions but undergoes acid-catalyzed hydrolysis to yield phenolic derivatives . Methylation at position 4 enhances ring stability compared to non-substituted analogs .
A 2025 patent disclosed a continuous-flow synthesis method for benzoxazines, reducing reaction times from hours to minutes . Computational studies using DFT (B3LYP/6-311+G(d,p)) have modeled its tautomeric equilibria, revealing a 7:3 preference for the amine tautomer over the imine form . Future research should prioritize:
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Green synthesis: Catalytic methods using ionic liquids or microwave assistance.
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Biological profiling: In vitro and in vivo toxicity studies.
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Material applications: Composite development for aerospace or electronics.
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